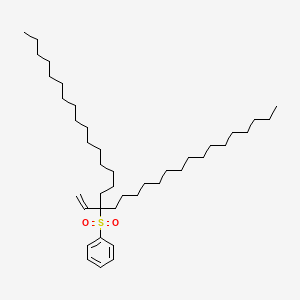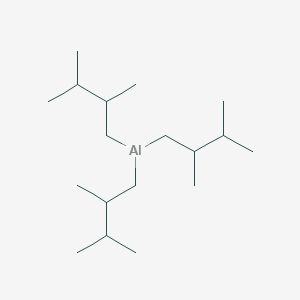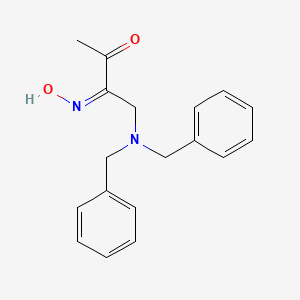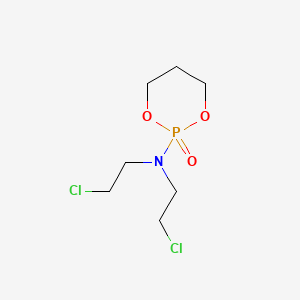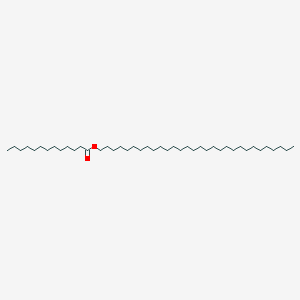
Triacontyl tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontyl tridecanoate is an ester compound formed from the reaction between tridecanoic acid and triacontanol It is a long-chain fatty ester with the molecular formula C43H86O2
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontyl tridecanoate can be synthesized through esterification, where tridecanoic acid reacts with triacontanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
Tridecanoic acid+Triacontanol→Triacontyl tridecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Triacontyl tridecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecanoic acid and triacontanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tridecanoic acid and triacontanol.
Reduction: Triacontanol and tridecanol.
Hydrolysis: Tridecanoic acid and triacontanol.
Scientific Research Applications
Triacontyl tridecanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of triacontyl tridecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release tridecanoic acid and triacontanol, which may then participate in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Triacontyl hexadecanoate: An ester formed from hexadecanoic acid and triacontanol.
Triacontyl octadecanoate: An ester formed from octadecanoic acid and triacontanol.
Triacontyl eicosanoate: An ester formed from eicosanoic acid and triacontanol.
Uniqueness
Triacontyl tridecanoate is unique due to its specific chain length and the combination of tridecanoic acid and triacontanol. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
63896-53-7 |
|---|---|
Molecular Formula |
C43H86O2 |
Molecular Weight |
635.1 g/mol |
IUPAC Name |
triacontyl tridecanoate |
InChI |
InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-45-43(44)41-39-37-35-33-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
LGIWRVIRLMKHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


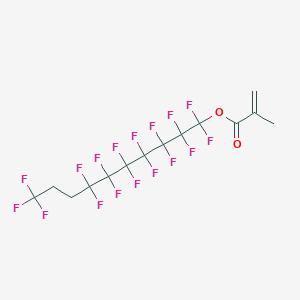
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
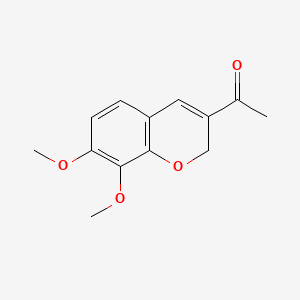

![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
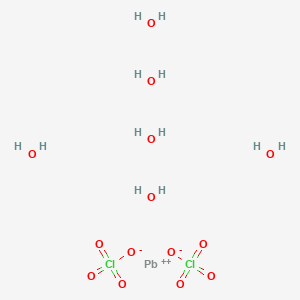

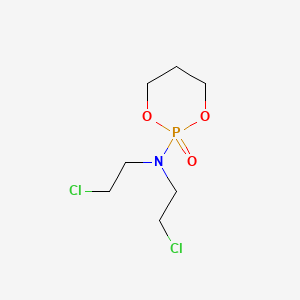
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
